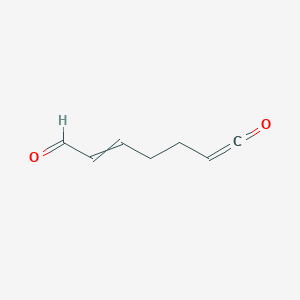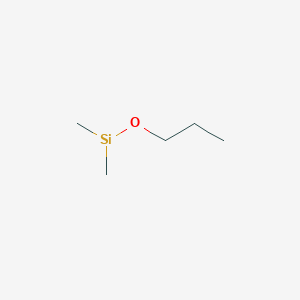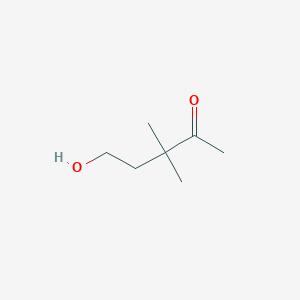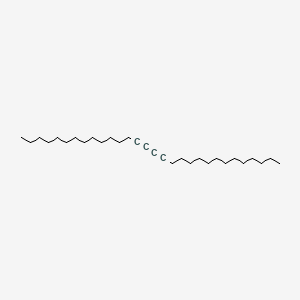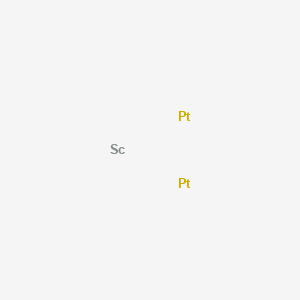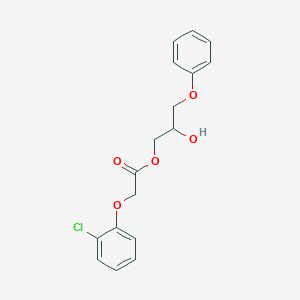
N,N'-bis(cyclohexylsulfamoyl)methanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(cyclohexylsulfamoyl)methanediamine is an organic compound characterized by the presence of two cyclohexylsulfamoyl groups attached to a methanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(cyclohexylsulfamoyl)methanediamine typically involves the reaction of methanediamine with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH2(NH2)2+2C6H11SO2Cl→CH2(NHSO2C6H11)2+2HCl
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(cyclohexylsulfamoyl)methanediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(cyclohexylsulfamoyl)methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N,N’-bis(cyclohexylsulfamoyl)methanediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis(cyclohexylsulfamoyl)methanediamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Methanediamine: The simplest diamine, used as a precursor in various chemical reactions.
N,N’-bis(methylsulfamoyl)methanediamine: A similar compound with methyl groups instead of cyclohexyl groups.
N,N’-bis(phenylsulfamoyl)methanediamine: A compound with phenyl groups, offering different chemical properties.
Uniqueness
N,N’-bis(cyclohexylsulfamoyl)methanediamine is unique due to the presence of cyclohexyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications.
Propiedades
Número CAS |
63845-61-4 |
|---|---|
Fórmula molecular |
C13H28N4O4S2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N,N'-bis(cyclohexylsulfamoyl)methanediamine |
InChI |
InChI=1S/C13H28N4O4S2/c18-22(19,16-12-7-3-1-4-8-12)14-11-15-23(20,21)17-13-9-5-2-6-10-13/h12-17H,1-11H2 |
Clave InChI |
MZLKURSLNDEGLN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)NCNS(=O)(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


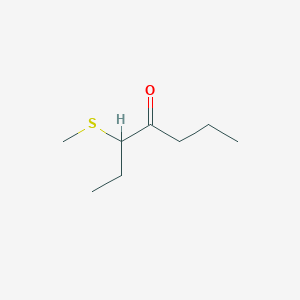
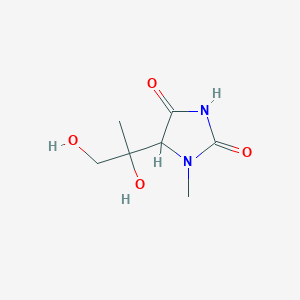
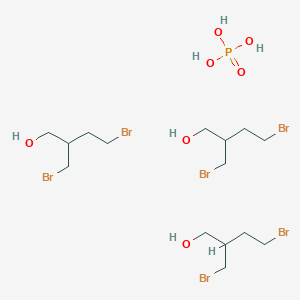

![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

